molecular formula C29H44O12·8H2O B192029 Ouabain CAS No. 11018-89-6

Ouabain

Katalognummer B192029
CAS-Nummer: 11018-89-6
Molekulargewicht: 584.7 g/mol
InChI-Schlüssel: LPMXVESGRSUGHW-XPXORLBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ouabain, also known as g-strophanthin, is a plant-derived toxic substance that was traditionally used as an arrow poison in eastern Africa for both hunting and warfare . It is a cardiac glycoside and in lower doses, can be used medically to treat hypotension and some arrhythmias . It acts by inhibiting the Na/K-ATPase, also known as the sodium–potassium ion pump .


Synthesis Analysis

The synthesis of Ouabagenin, an aglycon of cardenolide glycoside ouabain, was achieved by assembly of the AB-ring, D-ring and butenolide moieties . The multiply oxygenated cis-decalin structure of the AB-ring was constructed from ®-perillaldehyde through the Diels–Alder reaction and sequential oxidations .


Molecular Structure Analysis

The molecular structure of Ouabain consists of rhamnose and ouabagenin, obtained from the seeds of Strophanthus gratus and other plants of the Apocynaceae . It is commonly used in cell biological studies as an inhibitor of the NA (+)-K (+)-exchanging ATPase .


Chemical Reactions Analysis

Ouabain inhibits the Na-K-ATPase membrane pump, resulting in an increase in intracellular sodium and calcium concentrations . Increased intracellular concentrations of calcium may promote activation of contractile proteins (e.g., actin, myosin) .

Wissenschaftliche Forschungsanwendungen

Neurobiology

Ouabain is used in neurobiology as an inhibitor of the Na+/K±ATPase . This enzyme maintains the neuron’s resting potential and the transmembrane gradient of K+ and Na+ cations, thus regulating ion transport and cellular volume . The study aimed to determine the effects of ouabain on the electrophysiological characteristics of pyramidal cells and fast-spiking interneurons . The method involved exposing neurons to 5 µM ouabain . The results indicated that ouabain results in depolarization of the resting membrane potential of both types of neurons, as well as decreased amplitude and increased duration of the action potential of pyramidal neurons .

Cardiology

Ouabain is a cardioactive glycoside . It was first used as a poison, but after discovering its beneficial cardiotonic effects, it was rapidly included in the medical pharmacopeia . The effect of ouabain is mediated not only by inhibition of the activity of the Na,K-ATPase (NKA), but by the unexpected role of NKA as a receptor and a signal transducer . This opens new lines of investigation directed to further study their biological role .

Oncology

Current research is heavily focused on fine-tuning the use of ouabain to mitigate the risk of toxicity . This includes the development of ouabain analogs with lower toxicity and the development of delivery systems that can target the compound specifically to the cells of interest, such as cancer cells .

Kidney Disease Treatment

Ouabain has been found to have pro-cystogenic effects in autosomal dominant polycystic kidney disease (ADPKD) . It regulates multiple cell functions, including cell proliferation and hypertrophy, apoptosis, cell adhesion, cell migration, and cell metabolism in a cell and tissue type specific manner .

Glutamatergic Transmission

Ouabain has been found to have an effect on the electrophysiological properties of excitatory and inhibitory neurons in the entorhinal cortex . The study aimed to determine the effects of the Na+/K±ATPase antagonist ouabain on the electrophysiological characteristics of pyramidal cells and fast-spiking interneurons . The results indicate that exposure to 5 µM ouabain results in depolarization of the resting membrane potential of both types of neurons . Furthermore, ouabain rapidly attenuates GABAergic transmission without affecting excitatory synaptic transmission .

NMDA Receptor Modulation

Ouabain has been found to modulate the functional interaction between Na,K-ATPase and NMDA receptor . The study showed that NMDA receptors and the Na,K-ATPase catalytic subunits alpha1 and alpha3 exist in the same protein complex and that ouabain in nanomolar concentration consistently reduces the calcium response to NMDA . Ouabain in nanomolar concentration elicits a long-term potentiation response .

AMPA Receptor Modulation

Research shows a link between the GluA2 subunit of the AMPA receptor and the α1 isoform of Na+/K±ATPase . After a 1-hour application of 50 µM ouabain, GluA1 decreases by 56%, and GluA2/3 decreases by 80%. Additionally, ouabain leads to the long-term depression of AMPA-mediated synaptic transmission .

Inflammation Modulation

Ouabain can behave as a stress hormone and adrenal cortex is its main source . It can modulate many inflammatory events such as cell migration, vascular permeability, and cytokine production . Moreover, ouabain also interferes with neuroinflammation .

Biopesticide

Outside of the realm of medicine, ouabain has been studied for its potential use as a biopesticide . Given its toxic effects on certain animal species, it could serve as a natural and biodegradable means of pest control, with potential applications in sustainable agriculture and public health .

Safety And Hazards

Ingestion of Ouabain may result in sudden onset of seizures or loss of consciousness . It is classified as an extremely hazardous substance in the United States as defined in Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act (42 U.S.C. 11002), and is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .

Zukünftige Richtungen

Recent reports about endogenous Ouabain (EO), a cardiotonic steroid hormone, include analysis of mammalian EO, the discovery of EO isomers, regulation of intracellular signaling by EO, and the roles of EO in hypertension, pregnancy, and heart and kidney diseases . The altered cancer cell metabolism caused by Ouabain may contribute to AMPK activation, as well as its cytotoxicity towards cancer cells .

Eigenschaften

IUPAC Name

3-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O12.8H2O/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31;;;;;;;;/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3;8*1H2/t13-,15-,16+,17+,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-;;;;;;;;/m0......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBARJRCFHUHSN-DMJRSANLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H60O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040730
Record name Ouabain octahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ouabain octahydrate

CAS RN

11018-89-6
Record name Ouabain [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011018896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ouabain octahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1β,3β,5β,11α,14,19-Hexahydroxycard-20(22)-enolide 3-(6-deoxy-α-L-mannopyranoside)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OUABAIN OCTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K0J875G48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
190,000
Citations
A Kawamura, J Guo, Y Itagaki, C Bell… - Proceedings of the …, 1999 - National Acad Sciences
… ouabain pentanaphthoate, the major product from ouabain … no distinct CD, whereas ouabain pentanaphthoate showed a … the ouabain-like sodium pump inhibitor is an ouabain isomer…
Number of citations: 245 www.pnas.org
LK Lewis, TG Yandle, PJ Hilton, BP Jensen… - …, 2014 - Am Heart Assoc
… ouabain in human plasma; second, the ability of the human adrenals to produce immunoreactive ouabain … DuPont/NEN ELISA kit for measuring ouabain was withdrawn from the market …
Number of citations: 54 www.ahajournals.org
JM Hamlyn, MP Blaustein - Hypertension, 2016 - Am Heart Assoc
… by highsalt, low-dose Ang II, or ouabain. 26, 27, 30, 31 The participation of … ouabain/EO receptor site on α2 Na+ pumps to make these pumps ouabainresistant (α2R/R) blocks ouabain-…
Number of citations: 71 www.ahajournals.org
JM Hamlyn, BP Hamilton, P Manunta - Journal of hypertension, 1996 - europepmc.org
… This review concerns the structure of endogenous ouabain, circulating levels of this steroid … ouabain with human hypertension, the influence of sodium and volume factors on ouabain-…
Number of citations: 241 europepmc.org
JM Hamlyn, MP Blaustein, S Bova… - Proceedings of the …, 1991 - National Acad Sciences
… indistinguishable from the cardenolide ouabain. This human ouabain-like compound (OLC) displaces [3H]ouabain from its receptor, inhibits Na,K-ATPase and ouabain-sensitive 86Rb+ …
Number of citations: 006 www.pnas.org
CM Yuan, P Manunta, JM Hamlyn, S Chen, E Bohen… - …, 1993 - Am Heart Assoc
… Ouabain has recently been identified as an endogenous Na+-K+ pump inhibitor. We administered ouabain chronically to normotensive rats with varying degrees of reduced renal mass (…
Number of citations: 194 www.ahajournals.org
P Manunta, AC Rogowski, BP Hamilton… - Journal of …, 1994 - journals.lww.com
… pressures and circulating ouabain were significantly elevated … ouabain infusion, blood pressure and plasma ouabain levels normalized within 1 week. In rats that received 30 pg ouabain…
Number of citations: 203 journals.lww.com
LS Torrie, JC Radford, TD Southall… - Proceedings of the …, 2004 - National Acad Sciences
… is known biochemically to be exquisitely sensitive to ouabain, yet the intact tissue is almost … ouabain transport system, colocated with the Na + ,K + ATPase, thus preventing ouabain from …
Number of citations: 171 www.pnas.org
SS Gottlieb, AC Rogowski, M Weinberg, CM Krichten… - Circulation, 1992 - Am Heart Assoc
… evaluate the pathophysiology of endogenous ouabain in these individuals. Methods … ouabain concentrations in 51 patients with heart failure and in 19 control subjects. Plasma ouabain …
Number of citations: 258 www.ahajournals.org
RC Valente, LS Capella, RQ Monteiro… - The FASEB …, 2003 - Wiley Online Library
… ouabain-sensitive (OS) cells from ouabain-induced toxicity and that the inhibition of GSH synthesis by D,L-buthionine(S,R)-sulfoximine (BSO) sensitized ouabain… treatment with ouabain, …
Number of citations: 74 faseb.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.